molecular formula C16H22O6 B1343557 7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid CAS No. 951891-88-6

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1343557
CAS No.: 951891-88-6
M. Wt: 310.34 g/mol
InChI Key: LUBTWZKEGFQQPJ-UHFFFAOYSA-N
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Description

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position

Scientific Research Applications

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Biochemical Analysis

Biochemical Properties

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions are crucial as they can lead to the disruption of cellular processes such as microtubule polymerization, protein folding, and redox balance. Additionally, this compound has been found to interact with histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2), further influencing gene expression and cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . It affects cell signaling pathways by down-regulating extracellular signal-regulated kinase 2 (ERK2) protein and inhibiting ERKs phosphorylation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the colchicine binding site of the αβ-tubulin heterodimer, disrupting microtubule dynamics and leading to mitotic arrest in rapidly dividing cells . This binding interaction involves hydrophobic interactions between the trimethoxyphenyl group and specific regions of the tubulin dimer . Additionally, this compound inhibits enzyme activity by forming stable complexes with the active sites of target enzymes, thereby preventing their normal function . These molecular interactions result in changes in gene expression and cellular signaling pathways, contributing to the compound’s bioactivity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In vitro and in vivo studies have demonstrated that this compound maintains its bioactivity over extended periods, with consistent effects on cellular processes and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases and UDP-glucuronosyltransferases play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through passive diffusion and active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of the compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoskeletal proteins and enzymes . Additionally, this compound can be targeted to specific organelles such as the mitochondria and nucleus through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable reagent, such as malonic acid or its derivatives, to form an intermediate compound.

    Chain Extension: The intermediate is then subjected to a series of reactions, including alkylation and oxidation, to extend the carbon chain and introduce the ketone functional group at the seventh position.

    Final Product: The final step involves the hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxycinnamic acid
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is unique due to the presence of both a trimethoxyphenyl group and a heptanoic acid chain with a ketone functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-20-13-9-11(10-14(21-2)16(13)22-3)12(17)7-5-4-6-8-15(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBTWZKEGFQQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261798
Record name 3,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-88-6
Record name 3,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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